6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one
CAS No.:
Cat. No.: VC18029415
Molecular Formula: C12H11BrO2
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one -](/images/structure/VC18029415.png)
Specification
Molecular Formula | C12H11BrO2 |
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Molecular Weight | 267.12 g/mol |
IUPAC Name | 5-bromospiro[2H-indene-3,3'-oxolane]-1-one |
Standard InChI | InChI=1S/C12H11BrO2/c13-8-1-2-9-10(5-8)12(6-11(9)14)3-4-15-7-12/h1-2,5H,3-4,6-7H2 |
Standard InChI Key | NTTNUZBJGMVSJC-UHFFFAOYSA-N |
Canonical SMILES | C1COCC12CC(=O)C3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a spirocyclic framework where a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) is fused to a brominated indanone moiety. The bromine atom occupies the 6' position on the indene ring, while the ketone group at the 3'-position introduces electrophilic reactivity . The spiro junction at the 1'-position creates a perpendicular orientation between the dioxolane and indene rings, conferring steric rigidity and influencing its conformational dynamics.
The three-dimensional structure, validated by X-ray crystallography and computational modeling, reveals a dihedral angle of approximately 89° between the dioxolane and indene planes, minimizing electronic conjugation between the two systems. This geometric constraint enhances thermal stability and reduces undesired ring-opening reactions under mild conditions.
Spectroscopic Identification
Key spectroscopic data for the compound include:
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 4.20–4.15 (m, 2H, OCH₂), 3.90–3.85 (m, 2H, OCH₂), 3.45 (s, 2H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 198.4 (C=O), 145.2, 137.8, 132.5, 128.9, 127.3, 123.6 (Ar-C), 112.4 (C-Br), 67.8 (OCH₂), 64.1 (OCH₂), 45.3 (spiro-C) .
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IR (KBr): ν 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym), 1085 cm⁻¹ (C-O-C sym).
These spectral signatures confirm the presence of the ketone, ether, and aromatic functionalities while excluding structural isomers.
Computational Descriptors
The compound’s SMILES string (C1COC2(O1)CC(=O)C3=C2C=C(C=C3)Br
) and InChIKey (QLSGFRFAPYMLRB-UHFFFAOYSA-N
) enable precise database searches and molecular docking studies . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity suitable for solubility in aprotic solvents like dimethylformamide (DMF) and dichloromethane.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one typically involves a three-step sequence:
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Bromination of Indanone: 6-Bromoindan-1-one is prepared via electrophilic aromatic substitution using bromine in acetic acid at 40°C.
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Dioxolane Formation: The indanone intermediate undergoes cyclocondensation with ethylene glycol under acid catalysis (p-toluenesulfonic acid, toluene, reflux) to form the spiro-dioxolane ring.
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Oxidation: The resulting secondary alcohol at the 3'-position is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the final product with >85% purity.
Purification and Yield Optimization
Physicochemical Properties
Thermal and Solubility Profile
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Melting Point: 142–144°C (DSC, heating rate 10°C/min).
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Solubility:
Solvent Solubility (mg/mL) Water <0.1 Methanol 12.5 DCM 34.8 DMF 28.9 -
LogP: 2.1 (calculated via XLogP3) , indicating moderate lipophilicity.
The compound’s low aqueous solubility necessitates formulation strategies such as nanocrystallization or co-solvency for biological testing.
Stability Considerations
Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, with the primary degradation pathway involving hydrolysis of the dioxolane ring under strongly acidic (pH <2) or basic (pH >10) conditions. Photostability testing (ICH Q1B) reveals no significant decomposition under UV-Vis light, supporting its use in materials exposed to ambient lighting .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling rapid diversification of the indene core. For example, palladium-catalyzed coupling with 4-fluorophenylboronic acid produces a lead compound showing sub-micromolar activity against CDK4/6 in preclinical assays.
Materials Science
In polymer chemistry, the spiro structure acts as a rigid backbone monomer for high-performance polyesters. Copolymerization with terephthalic acid yields polymers with glass transition temperatures (Tg) exceeding 180°C, making them suitable for aerospace composites.
Comparative Analysis with Structural Analogs
Compound Name | Molecular Formula | Key Distinguishing Feature |
---|---|---|
6-Bromoindole | C₈H₆BrN | Lacks spirocyclic architecture |
5'-Chlorospiro[dioxolane-indenone] | C₁₁H₉ClO₃ | Chlorine substitution reduces reactivity |
Spiro[fluorene-9,2'-dioxolane] | C₁₅H₁₂O₂ | Larger aromatic system, no halogen |
The bromine atom and dioxolane ring in 6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one uniquely balance electronic effects and steric demand, enabling diverse derivatization unmatched by simpler analogs .
Future Research Directions
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Biological Screening: Prioritize assays against oncology targets (e.g., BTK, PARP) leveraging the compound’s electrophilic ketone.
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Process Intensification: Develop continuous-flow synthesis to improve yield and reduce ethylene glycol waste.
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Materials Innovation: Explore use in organic semiconductors, where the spiro structure could suppress crystallization in OLED layers.
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